Dipropan-2-yl 2-[(dimethoxyphosphoryl)sulfanyl]butanedioate Dipropan-2-yl 2-[(dimethoxyphosphoryl)sulfanyl]butanedioate
Brand Name: Vulcanchem
CAS No.: 3700-96-7
VCID: VC18506477
InChI: InChI=1S/C12H23O7PS/c1-8(2)18-11(13)7-10(12(14)19-9(3)4)21-20(15,16-5)17-6/h8-10H,7H2,1-6H3
SMILES:
Molecular Formula: C12H23O7PS
Molecular Weight: 342.35 g/mol

Dipropan-2-yl 2-[(dimethoxyphosphoryl)sulfanyl]butanedioate

CAS No.: 3700-96-7

Cat. No.: VC18506477

Molecular Formula: C12H23O7PS

Molecular Weight: 342.35 g/mol

* For research use only. Not for human or veterinary use.

Dipropan-2-yl 2-[(dimethoxyphosphoryl)sulfanyl]butanedioate - 3700-96-7

Specification

CAS No. 3700-96-7
Molecular Formula C12H23O7PS
Molecular Weight 342.35 g/mol
IUPAC Name dipropan-2-yl 2-dimethoxyphosphorylsulfanylbutanedioate
Standard InChI InChI=1S/C12H23O7PS/c1-8(2)18-11(13)7-10(12(14)19-9(3)4)21-20(15,16-5)17-6/h8-10H,7H2,1-6H3
Standard InChI Key BFZWMSHWDNXYLW-UHFFFAOYSA-N
Canonical SMILES CC(C)OC(=O)CC(C(=O)OC(C)C)SP(=O)(OC)OC

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition and Nomenclature

The compound’s systematic IUPAC name, dipropan-2-yl 2-dimethoxyphosphorylsulfanylbutanedioate, reflects its esterified butanedioic acid core modified with a phosphorothioate group. Its molecular formula, C₁₂H₂₃O₇PS, corresponds to a molecular weight of 342.35 g/mol. The structural formula (Figure 1) reveals two isopropyl ester groups at the terminal carboxylates and a central sulfur atom bridging the phosphoryl and succinate moieties.

Table 1: Key Identifiers of Dipropan-2-yl 2-[(Dimethoxyphosphoryl)Sulfanyl]Butanedioate

PropertyValue
CAS No.3700-96-7
Molecular FormulaC₁₂H₂₃O₇PS
Molecular Weight342.35 g/mol
IUPAC Namedipropan-2-yl 2-dimethoxyphosphorylsulfanylbutanedioate
SMILESCC(C)OC(=O)CC(C(=O)OC(C)C)SP(=O)(OC)OC
InChI KeyBFZWMSHWDNXYLW-UHFFFAOYSA-N
PubChem CID107158

Synthesis and Manufacturing

Synthetic Pathways

The synthesis of dipropan-2-yl 2-[(dimethoxyphosphoryl)sulfanyl]butanedioate involves multi-step organic reactions, typically beginning with the preparation of the butanedioic acid intermediate. A plausible route includes:

  • Esterification of butanedioic acid with isopropanol to form diisopropyl succinate.

  • Thiophosphorylation of the central carbon using dimethoxyphosphoryl chloride in the presence of a sulfur nucleophile.

Critical challenges include controlling regioselectivity during phosphorylation and minimizing hydrolysis of the phosphorothioate group. Yields are highly dependent on anhydrous conditions and catalytic methods to stabilize reactive intermediates.

Industrial and Laboratory-Scale Production

No commercial production data are available, as the compound remains primarily a research-grade material. Small-scale synthesis protocols emphasize purity over throughput, with chromatographic purification (e.g., silica gel column) being standard post-reaction.

Physicochemical Properties

Stability and Reactivity

The compound’s phosphorothioate group confers susceptibility to hydrolysis under acidic or alkaline conditions, releasing thiophosphate derivatives. Stability studies recommend storage at 2–8°C under inert gas to prevent oxidative degradation of the sulfur moiety.

Solubility and Partitioning

Predicted logP values (via computational models) indicate moderate lipophilicity, suggesting preferential solubility in organic solvents like dichloromethane or ethyl acetate. Aqueous solubility is likely limited, necessitating emulsifiers for biological assays.

Research Gaps and Future Directions

Toxicological Profiling

Despite its research use, in vivo toxicity data are absent. Priority studies should include acute toxicity assays in model organisms and metabolite identification to assess bioaccumulation risks.

Structure-Activity Relationship (SAR) Studies

Systematic modifications to the isopropyl ester or phosphoryl groups could optimize target selectivity. Computational docking studies against cholinesterases or phosphatases are recommended to identify potential therapeutic targets.

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